molecular formula C4H8N4O B1501964 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol CAS No. 1177351-79-9

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B1501964
CAS No.: 1177351-79-9
M. Wt: 128.13 g/mol
InChI Key: HHGNSRISRDGCBL-UHFFFAOYSA-N
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Description

“2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol” is a chemical compound with the empirical formula C4H8N4O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1=NN(CCO)C=N1 . The InChI key for this compound is HHGNSRISRDGCBL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated innovative methods for synthesizing and transforming compounds related to 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol:

  • Synthetic Methodologies

    A novel route for converting C-OH bonds into C-C bonds involves tandem O-H insertion/[1,3]-alkyl shift reactions with rhodium azavinyl carbenoids derived from N-sulfonyl-1,2,3-triazoles. This process is significant for constructing α-aminoketones, suggesting a broader applicability in synthetic organic chemistry (P. Mi et al., 2016).

  • Selective Generation and Condensation

    The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds have been explored to access a wide diversity of 2-(1H-1,2,4-triazol-1-yl)ethanols. This methodology highlights the compound's versatility in agricultural and medicinal chemistry due to its herbicidal and antifungal activities (P. Lassalas et al., 2017).

Material Science and Coordination Chemistry

The compound and its derivatives find applications in material science and coordination chemistry:

  • Luminescence in Zn Complexes

    New Zn complexes based on 1,2,4-triazoles have been synthesized, showing strong green-blue luminescence in the solid state. These complexes, derived from reactions with zinc acetate, underscore the potential for developing new luminescent materials (A. Gusev et al., 2011).

  • Corrosion Inhibition

    A new triazole derivative demonstrated significant efficiency as a corrosion inhibitor for galvanized steel and electroplating steel in aqueous solutions. This showcases the compound's relevance in materials science, particularly in protective coatings (M. Lebrini et al., 2008).

Catalysis and Reaction Mechanisms

The compound's derivatives also play a role in catalysis and understanding reaction mechanisms:

  • Catalysis and Selective Reactions: Assessing the suitability of 1,2,3-triazole linkers for covalent immobilization of chiral ligands has implications for enantioselective catalysis. This research illustrates how structural characteristics influence enantioselectivity, contributing to advancements in asymmetric synthesis (Amaia Bastero et al., 2007).

Future Directions

The future directions for research on “2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol” and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities. Given the promising anticancer activities of some 1,2,4-triazole derivatives , these compounds could be of interest in the development of new therapeutic agents.

Properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGNSRISRDGCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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